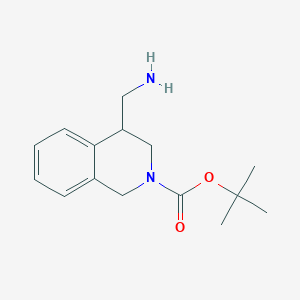

Tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

tert-Butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (molecular formula: C₁₅H₂₂N₂O₂) is a tetrahydroisoquinoline derivative featuring a tert-butyl carbamate group at position 2 and an aminomethyl substituent at position 4. Its SMILES notation is CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)CN, and its InChIKey is KOSDXZFHFRRRIA-UHFFFAOYSA-N .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-11-6-4-5-7-13(11)12(8-16)10-17/h4-7,12H,8-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSDXZFHFRRRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780001-93-5 | |

| Record name | tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the corresponding aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine at the 2-position undergoes acid-catalyzed cleavage under standard conditions. This reaction is critical for generating free amines for subsequent functionalization:

Reaction:

Conditions:

-

HCl (4 M in dioxane or -PrOH), 0–25°C, 1–4 hours .

Applications: -

Used to unmask the secondary amine for alkylation or acylation .

Functionalization of the Aminomethyl Group

The primary amine at the 4-position participates in nucleophilic reactions:

Acylation

Reagents: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or carboxylic acids with coupling agents (DCC/HOSu).

Conditions:

-

DCM, TEA, 0°C to room temperature, 12–24 hours .

Example:

Outcome: Stable amides with >75% yield reported for analogous systems .

Alkylation

Reagents: Alkyl halides (e.g., bromoethylphthalimide).

Conditions:

-

THF or DCM, NaH or KCO, 0°C to reflux .

Example:

Outcome: Alkylated intermediates used for further modifications (e.g., hydrazine-mediated phthalimide removal) .

Cyclization and Ring Functionalization

The tetrahydroisoquinoline core enables electrophilic aromatic substitution (EAS) and cycloaddition reactions:

Nitration/Sulfonation

Reagents: HNO/HSO (nitration), SO/HSO (sulfonation).

Regioselectivity: Substitution occurs at the 6- or 7-position of the aromatic ring .

Example:

Pictet–Spengler Cyclization

Reagents: Aldehydes (e.g., formaldehyde, benzaldehyde) in acidic media.

Conditions:

Reductive Amination

The primary amine reacts with ketones/aldehydes in the presence of reducing agents:

Reagents: NaBHCN or NaBH(OAc).

Conditions:

Cross-Coupling Reactions

The aromatic ring participates in Suzuki–Miyaura or Buchwald–Hartwig couplings:

Catalysts: Pd(PPh) or Pd(dba)/XPhos.

Conditions:

Oxidation of the Tetrahydroisoquinoline Ring

Reagents: DDQ or KMnO.

Outcome: Converts tetrahydroisoquinoline to fully aromatic isoquinoline.

Reduction of Nitro Groups

Reagents: H/Pd-C or SnCl.

Application: Converts nitro substituents to amines for further derivatization.

Scientific Research Applications

Pharmaceutical Applications

-

Alzheimer's Disease Treatment :

- The compound has shown promise as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease. Inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function in patients . Research indicates that compounds with similar structures have demonstrated effective inhibitory activity against acetylcholinesterase, suggesting that tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could be explored further for this purpose.

-

Antitumor Activity :

- Preliminary studies suggest that derivatives of tetrahydroisoquinolines exhibit antitumor properties by inhibiting microtubule polymerization. Compounds structurally related to tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate have been evaluated for their antiproliferative activities against various cancer cell lines. For instance, certain derivatives showed IC50 values in the nanomolar range against human cancer cell lines . This positions the compound as a potential candidate for developing new anticancer therapies.

The biological activity of tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be attributed to its ability to interact with various biological targets:

- Microtubule Interaction : Like other tetrahydroisoquinoline derivatives, it may disrupt microtubule dynamics, which is a common mechanism of action for many anticancer agents .

- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant properties that could mitigate oxidative stress-related cellular damage . This aspect could also be relevant in neurodegenerative diseases and cancer therapy.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate:

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key Observations

Positional Effects: The target compound’s aminomethyl group at position 4 differentiates it from analogs modified at positions 6 or 7 (e.g., oxazole/tetrazole derivatives in ). Position 4 substitutions may influence steric interactions in receptor binding compared to distal modifications. Amino groups at position 7 (e.g., ) are common in intermediates for neuroactive compounds, whereas position 4 aminomethyl groups remain underexplored.

The aminomethyl group in the target compound may confer basicity and reactivity, facilitating further derivatization (e.g., amide formation).

Synthetic Routes :

Biological Activity

Tert-butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBTA) is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of TBTA, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O2

- SMILES : CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)CN

- InChIKey : KOSDXZFHFRRRIA-UHFFFAOYSA-N

The compound features a tetrahydroisoquinoline core structure that contributes to its biological properties.

Antimicrobial Properties

Recent studies indicate that THIQ derivatives exhibit antimicrobial activity against various pathogens. TBTA's structural similarity to other THIQs suggests potential efficacy in treating infections. For instance, compounds with similar structures have shown significant activity against bacteria and fungi, making TBTA a candidate for further investigation in antimicrobial research .

Anti-inflammatory Activity

Compounds derived from THIQs have been noted for their anti-inflammatory properties. In vitro studies suggest that TBTA may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory disorders. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of TBTA. The presence of the tert-butyl group enhances lipophilicity, potentially improving cell membrane permeability. Modifications at the amino and carboxylate positions may further influence potency and selectivity against target receptors .

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity |

| Variation in amino group | Altered receptor binding affinity |

| Carboxylate position | Influence on solubility and stability |

Case Studies

- Neuroprotective Study : A study involving THIQ derivatives found that compounds with similar scaffolds to TBTA exhibited significant neuroprotective effects in cellular models of oxidative stress. These findings suggest that TBTA could be explored as a candidate for neurodegenerative diseases .

- Antimicrobial Evaluation : Research on THIQ-based compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. Although direct studies on TBTA are scarce, its structural analogs have shown promise in this area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.